

# Chirality and stereochemistry of 1-(3-Bromophenyl)ethanol

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## Compound of Interest

Compound Name: (R)-1-(3-Bromophenyl)ethanol

Cat. No.: B144796

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An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-(3-Bromophenyl)ethanol

**Authored by: A Senior Application Scientist**

## Introduction

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers—which are non-superimposable mirror images. These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.<sup>[1][2][3]</sup> Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of pharmaceutical science.<sup>[4][5]</sup>

1-(3-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a valuable and versatile building block in medicinal chemistry.<sup>[6]</sup> Its structure incorporates a stereogenic center at the carbinol carbon and a brominated phenyl ring, which is primed for a variety of synthetic transformations such as palladium-catalyzed cross-coupling reactions.<sup>[6][7]</sup> This dual functionality makes it a key intermediate in the synthesis of complex, biologically active molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the stereochemistry of 1-(3-Bromophenyl)ethanol. We will delve into its synthesis as a racemic mixture, advanced strategies for chiral resolution, modern

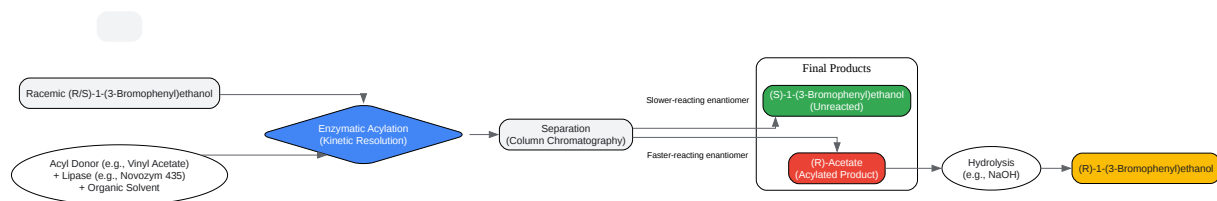
methods for enantioselective synthesis, and the analytical techniques required to verify stereochemical purity.

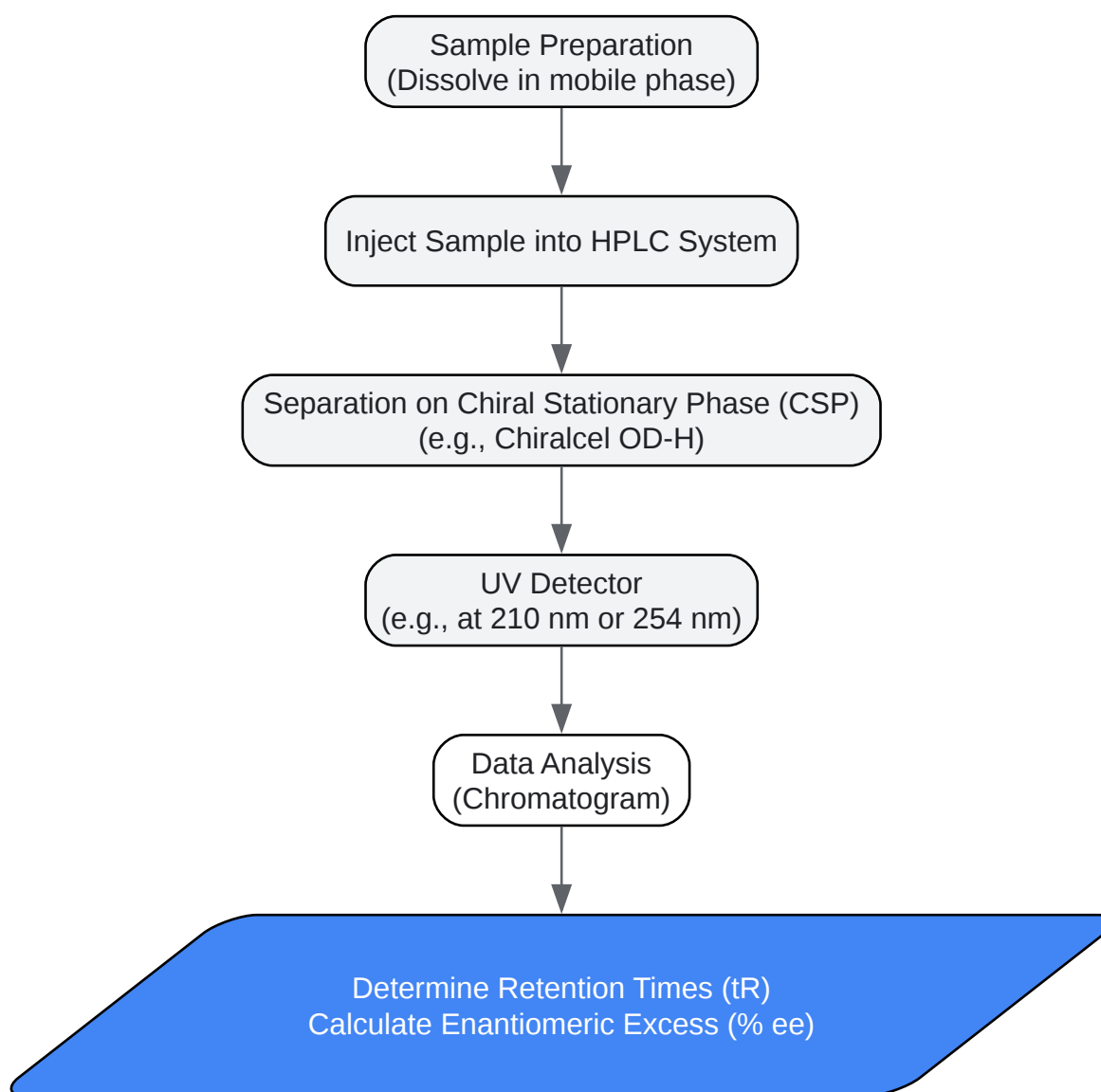
## Molecular Structure and The Stereogenic Center

1-(3-Bromophenyl)ethanol possesses the chemical formula  $C_8H_9BrO$ .<sup>[8][9][10]</sup> The core of its stereochemical identity lies in the carbon atom bonded to the hydroxyl (-OH) group, the methyl (-CH<sub>3</sub>) group, the 3-bromophenyl group, and a hydrogen atom. As this carbon atom is bonded to four different substituents, it is a stereogenic center, giving rise to two distinct enantiomers:

- **(R)-1-(3-Bromophenyl)ethanol**
- (S)-1-(3-Bromophenyl)ethanol<sup>[8]</sup>

These enantiomers are physically and chemically identical in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, such as biological receptors and enzymes.





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